2-(1,3-Diphenylbutyl)-p-xylene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-diphenylbutyl)-p-xylene typically involves the alkylation of p-xylene with 1,3-diphenylbutyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-diphenylbutyl)-p-xylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(1,3-diphenylbutyl)-p-xylene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1,3-diphenylbutyl)-p-xylene exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-diphenylpropyl)-p-xylene
- 2-(1,3-diphenylbutyl)-m-xylene
- 2-(1,3-diphenylbutyl)-o-xylene
Uniqueness
2-(1,3-diphenylbutyl)-p-xylene is unique due to its specific substitution pattern on the xylene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
84255-44-7 |
---|---|
Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-(1,3-diphenylbutyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C24H26/c1-18-14-15-19(2)23(16-18)24(22-12-8-5-9-13-22)17-20(3)21-10-6-4-7-11-21/h4-16,20,24H,17H2,1-3H3 |
InChI Key |
ABXLPLLAOXKDDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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